molecular formula C7H7IO B1666773 3-Iodobenzyl alcohol CAS No. 57455-06-8

3-Iodobenzyl alcohol

Cat. No. B1666773
CAS RN: 57455-06-8
M. Wt: 234.03 g/mol
InChI Key: QGCCNWSXJHGUNL-UHFFFAOYSA-N
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Description

3-Iodobenzyl alcohol is a chemical compound that undergoes cross-coupling reaction with a zinc reagent to yield 3 R - tert -butoxycarbonylamino-4- (3-hydroxymethylphenyl)butanoic acid benzyl ester .


Synthesis Analysis

The synthesis of 3-Iodobenzyl alcohol involves several stages. The first stage involves the reaction of 3-Iodobenzoic acid with chloroformic acid ethyl ester and triethylamine in tetrahydrofuran at -8°C for 0.5 hours. The second stage involves the reaction with sodium tetrahydroborate in tetrahydrofuran and water at 10 - 20°C for 22 hours. The third stage involves the reaction with hydrogen chloride in tetrahydrofuran and water at pH=1 .


Molecular Structure Analysis

The molecular formula of 3-Iodobenzyl alcohol is C7H7IO, and its molecular weight is 234.03 .


Physical And Chemical Properties Analysis

3-Iodobenzyl alcohol is a clear pale yellow to orange-red liquid. It has a boiling point of 252 °C at 711 mmHg, a density of 1.842 g/mL at 25 °C, and a refractive index of 1.636 .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Alkylidene Isoindolinones: 2-Iodobenzyl alcohol is used in the synthesis of (E)-3-alkylidene isobenzofuran-1(3H)-ones through Jones oxidation, showing high regio and stereoselectivity (Mukhopadhyay & Kundu, 2001).
  • Aryne Three-Component Coupling: 2-Iodobenzyl alcohols are synthesized through a mild, transition-metal-free coupling reaction, using KI as an iodide source and demonstrating good functional group compatibility (Bhattacharjee et al., 2019).
  • Synthesis of Ortho-Iodobenzyl Alcohols: A method for synthesizing secondary and tertiary ortho-iodobenzyl alcohols using ortho-iodophenyl Grignard reagents shows potential for novel electrophilic trifluoromethylating reagents (Cvengroš et al., 2009).
  • Enantioselective Heteroannulation: 2-Iodobenzyl alcohols are utilized in enantioselective heteroannulation of 1,3-dienes, providing an efficient way to access optically active chiral indolines and isochromans (Chen et al., 2016).

Radiopharmaceutical and Imaging Applications

  • Development of Radiopharmaceuticals: Radioiodinated lipophilic cationic compounds derived from 4-iodobenzyl alcohol are synthesized for myocardial imaging, demonstrating potential as SPECT probes (Sakai et al., 2015).

Miscellaneous Applications

  • Vibrational Spectroscopy Studies: The vibrational structure of 3-aminobenzyl alcohol, a related compound, is investigated using FT-Raman and FT-IR spectroscopy, aiding in understanding its molecular structure (Sundaraganesan et al., 2008).
  • Biomimetic Oxidation Studies: Veratryl alcohol, another benzyl alcohol derivative, is studied for its oxidation properties catalyzed by iron(III) porphyrins and horseradish peroxidase, representing a model for lignin substructures (Kumar et al., 2007).

Safety And Hazards

3-Iodobenzyl alcohol can cause skin and eye irritation. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. It should be used only in well-ventilated areas, and all sources of ignition should be removed. In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention .

properties

IUPAC Name

(3-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCCNWSXJHGUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206065
Record name Benzyl alcohol, m-iodo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodobenzyl alcohol

CAS RN

57455-06-8
Record name (3-Iodophenyl)methanol
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Record name 3-Iodobenzyl alcohol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl alcohol, m-iodo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodobenzyl alcohol
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Record name 3-IODOBENZYL ALCOHOL
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Synthesis routes and methods

Procedure details

Ethyl chloroformate (1.02 g, 11.1 mmol) in dry tetrahydrofuran (5 ml) was added slowly over 10 min to a stirred solution of 3-iodobenzoic acid (1.98 g, 7.98 mmol) and triethylamine (0.500 g, 11.6 mmol) in dry tetrahydrofuran at −8° (ice/salt/water bath). The yellow mixture soon became cloudy. It was shielded from light and stirred at −8° for 0.5 h, after which it was filtered to remove the triethylammonium chloride precipitate. The filtrate was added slowly to a suspension of sodium borohydride (0.795 g, 21.1 mmol) in water (30 ml) in a three necked flask, equipped with a thermometer, and connected to nitrogen, making sure that the temperature of the mixture is kept below 10° during the addition. Gas evolution (carbon dioxide) was observed. After the addition was completed, the mixture was stirred, shielded from light, at room temperature for 22 h under nitrogen. The resultant cloudy mixture was acidified with aqueous hydrochloric acid (10%) to pH˜1. The layers were separated, and the aqueous layer was extracted with ether (×3). The combined ether extract and tetrahydrofuran layer was washed with aqueous sodium hydroxide (×1, 10%) and then with water (×1). Drying with magnesium sulphate, and concentration gave 3-iodobenzyl alcohol (11) a pale yellow oil (1.02 g, 54%).
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.795 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
54%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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